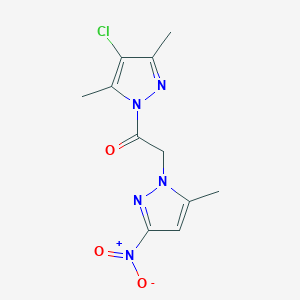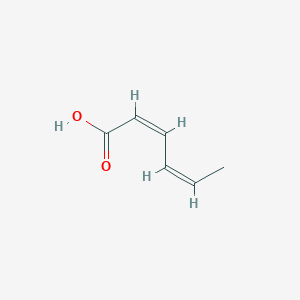![molecular formula C22H22N4O3S B1223662 3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1223662.png)
3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine is a quinoxaline derivative.
Aplicaciones Científicas De Investigación
Caspase-3 Inhibitory Activity
A novel synthesis of similar sulfonyl compounds shows that certain derivatives act as potent inhibitors of caspase-3, an enzyme playing a crucial role in apoptosis. Compounds like ester and morpholide have been identified as potent caspase-3 inhibitors, suggesting potential therapeutic applications in conditions where modulation of apoptosis is beneficial (Kravchenko et al., 2005).
Synthesis of Pyrrolo- and Indoloquinoxalines
The synthesis of pyrrolo- and indoloquinoxalines has been developed, utilizing environmentally friendly oxidants and economical catalysts. This process offers a practical and green approach to creating these compounds, which could be structurally related to 3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine (Wang et al., 2015).
Synthesis of Quinoxaline Derivatives
The synthesis of various quinoxaline derivatives, including pyrrolo[1,2-a]quinoxalines, is crucial for exploring the potential of these compounds in different applications. Such methods are significant in the context of synthesizing compounds like 3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine (Xie et al., 2017).
Electrophilic Substitution Studies
Studies on pyrrolo[1,2-a]quinoxalines have shown that they undergo smooth electrophilic substitution, which is fundamental in modifying and understanding the properties of such compounds. This knowledge is key to manipulating similar structures for specific scientific applications (Cheeseman & Tuck, 1967).
Antineoplastic Evaluations
Certain derivatives of pyrroloquinoxalines have been evaluated for their anti-neoplastic properties. Understanding the cytotoxic effects of these compounds on specific cell lines helps in investigating the potential of similar compounds in cancer research (Helissey et al., 1987).
Propiedades
Nombre del producto |
3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine |
|---|---|
Fórmula molecular |
C22H22N4O3S |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyl-1-(oxolan-3-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C22H22N4O3S/c1-14-6-8-16(9-7-14)30(27,28)20-19-22(25-18-5-3-2-4-17(18)24-19)26(21(20)23)12-15-10-11-29-13-15/h2-9,15H,10-13,23H2,1H3 |
Clave InChI |
PATLRCDVWWHKOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5CCOC5)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






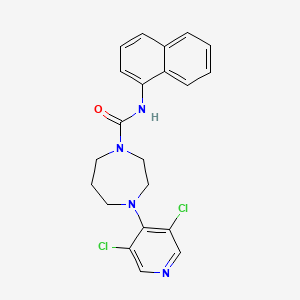
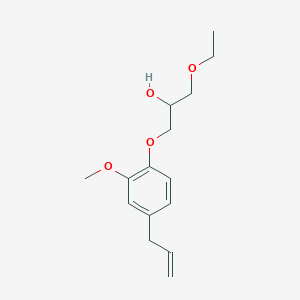
![4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1223586.png)
![4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid (phenylmethyl) ester](/img/structure/B1223587.png)
![2-(1,3-Benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydrothiazol-5-yl]methylthio]-1,3,4-oxadiazole](/img/structure/B1223588.png)

![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide](/img/structure/B1223591.png)
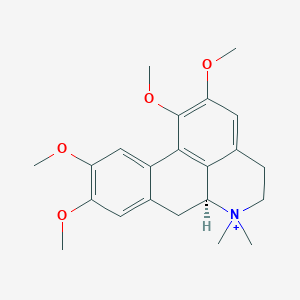
![N2,N2-dimethyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1223595.png)
